Elevated Lipophilicity (XLogP3) Confers Distinct Permeability Profile
The target compound exhibits a higher calculated partition coefficient (XLogP3 = 4.9) compared to its direct des-methyl analog, 3-(benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline (XLogP3 = 4.6) [1]. This represents a quantifiable increase in lipophilicity driven by the addition of a single methyl group. Higher lipophilicity is generally correlated with increased passive membrane permeability and enhanced blood-brain barrier penetration, but also with a higher risk of off-target promiscuity and metabolic clearance [2].
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.9 |
| Comparator Or Baseline | 3-(Benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline (XLogP3 = 4.6) |
| Quantified Difference | ΔXLogP3 = +0.3 |
| Conditions | Value computed using the XLogP3 3.0 algorithm as reported in PubChem (Release 2025.09.15) [1]. |
Why This Matters
For procurement scientists, this difference in XLogP3 is a critical selection parameter, as it predicts a distinct permeability profile that can be the deciding factor for CNS vs. peripheral target screening cascades.
- [1] PubChem Compound Summary for CID 7184187 (Target) and CID 5640103 (Des-methyl analog). Computed Properties: XLogP3. View Source
- [2] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. View Source
